4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide, or through the reaction of alcohols and aldehydes with isocyanides.
Coupling Reaction: The tetrazole derivative is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound’s tetrazole ring and fluorine atom contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides: These compounds also contain a tetrazole ring and exhibit antibacterial activity, but differ in their specific substituents and overall structure.
Tetrazolium Compounds: These compounds have a similar tetrazole ring but may contain different functional groups, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a tetrazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H10FN5O |
---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
4-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-11-3-1-10(2-4-11)14(21)17-12-5-7-13(8-6-12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
KIAKADDTQVIRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)F |
Origin of Product |
United States |
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